(-)-Cyclopenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

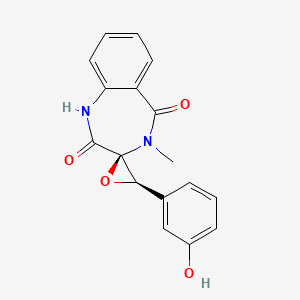

(3S,3'R)-3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNYDPRCCDQQJ-PBHICJAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20007-85-6 | |

| Record name | Cyclopenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20007-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q2498L80A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Cyclopenol and Cyclopenin: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cyclopenol and cyclopenin, two benzodiazepine alkaloids produced by the fungus Penicillium cyclopium. This document details the enzymatic cascade, from primary metabolites to the final complex structures, and offers insights into the methodologies used to elucidate this intricate pathway.

Introduction

Cyclopenin and its hydroxylated derivative, cyclopenol, are secondary metabolites belonging to the benzodiazepine alkaloid family, known for their biological activities. Produced by various fungi, most notably Penicillium cyclopium, their unique heterocyclic structures have garnered interest from a drug discovery perspective. Understanding their biosynthesis is crucial for potential bioengineering efforts to produce novel derivatives with enhanced therapeutic properties. This guide synthesizes the current knowledge of the biosynthetic pathway, presenting it in a structured format for researchers in the field.

The Biosynthetic Pathway: From Amino Acids to Benzodiazepine Alkaloids

The biosynthesis of cyclopenol and cyclopenin is a multi-step enzymatic process that begins with the condensation of two key amino acid precursors, anthranilic acid and L-phenylalanine, along with a methyl group donor, S-adenosyl-L-methionine (SAM). The pathway proceeds through a series of key intermediates, including cyclopeptine and dehydrocyclopeptine, before the characteristic benzodiazepine ring system is formed. The final step involves the interconversion of cyclopenin and cyclopenol.

Key Enzymes and Reactions

The known enzymatic steps in the biosynthesis of cyclopenol and cyclopenin are outlined below:

| Step | Precursor(s) | Product | Enzyme | Enzyme Class |

| 1 | Anthranilic acid, L-Phenylalanine, ATP, S-adenosyl-L-methionine | Cyclopeptine | Cyclopeptine Synthetase | Non-Ribosomal Peptide Synthetase (NRPS) |

| 2 | Cyclopeptine | Dehydrocyclopeptine | Cyclopeptine Dehydrogenase | Dehydrogenase |

| 3 | Dehydrocyclopeptine | Cyclopenin | Cyclopenase | Oxygenase |

| 4 | Cyclopenin | Cyclopenol | Cyclopenin-Cyclopenol Oxido-reductase | Oxidoreductase |

Note: While the enzymes have been named and their functions characterized, the specific gene sequences for the cyclopenin/cyclopenol biosynthetic gene cluster in Penicillium cyclopium are not yet fully elucidated in publicly available databases.

Pathway Visualization

The following diagram illustrates the core biosynthetic pathway of cyclopenol and cyclopenin.

Quantitative Data

Quantitative data on the production of cyclopenol and cyclopenin, as well as the kinetic parameters of the biosynthetic enzymes, are essential for optimizing fermentation processes and for in vitro pathway reconstruction. Currently, there is a limited amount of specific quantitative data available in the literature for this particular pathway. The following tables summarize the types of data that are crucial for a complete understanding and would be populated as research progresses.

Table 1: Fermentation Yields of Cyclopenin and Cyclopenol in Penicillium cyclopium

| Strain | Culture Conditions | Cyclopenin Titer (mg/L) | Cyclopenol Titer (mg/L) | Reference |

| P. cyclopium | (Example: Potato Dextrose Broth, 25°C, 10 days) | Data not available | Data not available | [Hypothetical] |

| ... | ... | ... | ... | ... |

Table 2: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s-1) | Reference |

| Cyclopeptine Synthetase | Anthranilic Acid | Data not available | Data not available | Data not available | [Hypothetical] |

| L-Phenylalanine | Data not available | Data not available | Data not available | [Hypothetical] | |

| Cyclopeptine Dehydrogenase | Cyclopeptine | Data not available | Data not available | Data not available | [Hypothetical] |

| Cyclopenase | Dehydrocyclopeptine | Data not available | Data not available | Data not available | [Hypothetical] |

| Cyclopenin-Cyclopenol Oxido-reductase | Cyclopenin | Data not available | Data not available | Data not available | [Hypothetical] |

| Cyclopenol | Data not available | Data not available | Data not available | [Hypothetical] |

Experimental Protocols

The elucidation of the cyclopenol and cyclopenin biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Enzyme Assay for Cyclopeptine Synthetase

This protocol is adapted from general procedures for non-ribosomal peptide synthetase (NRPS) assays and would require optimization for Cyclopeptine Synthetase.

Objective: To determine the activity of Cyclopeptine Synthetase by measuring the formation of cyclopeptine from its precursors.

Materials:

-

Cell-free extract of P. cyclopium or purified Cyclopeptine Synthetase

-

Anthranilic acid

-

L-Phenylalanine (radiolabeled, e.g., [14C]-L-Phenylalanine)

-

ATP

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

Scintillation cocktail and counter

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, SAM, and anthranilic acid.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25-30°C).

-

Initiate the reaction by adding the cell-free extract or purified enzyme and [14C]-L-Phenylalanine.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the presence of radiolabeled cyclopeptine using HPLC coupled with a radioactivity detector or by collecting fractions for scintillation counting.

Workflow Diagram:

Gene Knockout via CRISPR-Cas9 in Penicillium

This protocol provides a general framework for gene disruption in Penicillium species, which can be adapted to target the genes of the cyclopenol and cyclopenin biosynthetic pathway once they are identified.

Objective: To disrupt a target gene in the cyclopenin biosynthetic pathway to confirm its function.

Materials:

-

P. cyclopium protoplasts

-

Cas9 nuclease

-

In vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

-

Donor DNA template for homologous recombination (containing a selectable marker)

-

Protoplast transformation buffer (e.g., PEG-CaCl2 solution)

-

Regeneration medium with selection agent

Procedure:

-

Design and Synthesize sgRNA: Design an sgRNA specific to the target gene. Synthesize the sgRNA via in vitro transcription.

-

Prepare Ribonucleoprotein (RNP) Complex: Incubate the purified Cas9 protein with the sgRNA to form the RNP complex.

-

Prepare Protoplasts: Generate protoplasts from P. cyclopium mycelia using lytic enzymes.

-

Transformation: Transform the protoplasts with the pre-assembled RNP complex and the donor DNA template using a PEG-mediated method.

-

Selection and Regeneration: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.

-

Screening and Verification: Screen the resulting transformants for the desired gene knockout using PCR and Southern blotting.

-

Phenotypic Analysis: Analyze the knockout mutants for the loss of cyclopenin and cyclopenol production using HPLC or LC-MS.

Logical Relationship Diagram:

Conclusion and Future Directions

The biosynthesis of cyclopenol and cyclopenin in Penicillium cyclopium represents a fascinating example of fungal secondary metabolism. While the key enzymatic steps have been outlined, significant research is still required to fully characterize this pathway at the molecular and genetic level. The identification and sequencing of the complete biosynthetic gene cluster will be a critical next step, enabling targeted genetic manipulation and heterologous expression of the pathway. Furthermore, detailed kinetic analysis of each enzyme will provide the quantitative data necessary for metabolic engineering efforts aimed at optimizing the production of these and novel benzodiazepine alkaloids. The protocols and information presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing biosynthetic pathway.

The Enigmatic Antibacterial Potential of (-)-Cyclopenol: A Technical Review of Available Evidence and Future Directions

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the potential antibacterial properties of (-)-Cyclopenol, a naturally occurring benzodiazepinone alkaloid. While direct evidence for the antibacterial activity of the levorotatory enantiomer, this compound, remains elusive in the reviewed scientific literature, this document provides a comprehensive overview of related compounds and the methodologies employed in the assessment of antibacterial potential. The focus is shifted to co-isolated compounds, such as Viridicatol, to offer insights into the potential bioactivity within this chemical class and to provide a framework for future research on this compound.

Introduction: The Unexplored Potential of this compound

Cyclopenol and its stereoisomers are of interest due to their unique seven-membered 2,5-dioxopiperazine core structure. While the dextrorotatory form, (+)-Cyclopenol, has been isolated from the endophytic fungus Penicillium sclerotiorum, its biological activities, including antibacterial properties, have not been extensively reported.[1] Crucially, the scientific literature accessible through comprehensive searches does not contain specific data on the antibacterial properties of this compound. This absence of information highlights a significant gap in the understanding of this particular stereoisomer and underscores the need for dedicated investigation.

Antibacterial Activity of a Co-isolated Compound: Viridicatol

In the absence of data for this compound, we turn our attention to Viridicatol, a known compound often isolated alongside (+)-Cyclopenol.[1] Notably, Viridicatol has demonstrated potent antibacterial activity against Staphylococcus aureus, a significant human pathogen. This provides a valuable, albeit indirect, indication that compounds from the same fungal source and potentially related biosynthetic pathways may possess antimicrobial properties.

Quantitative Data

The following table summarizes the available quantitative data on the antibacterial activity of Viridicatol against Staphylococcus aureus.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Viridicatol | Staphylococcus aureus | 15.6 | [2] (From initial search) |

Table 1: Minimum Inhibitory Concentration (MIC) of Viridicatol against Staphylococcus aureus.

Experimental Protocols: A Framework for Future Investigation

To facilitate future research into the antibacterial properties of this compound, this section outlines a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method. This is a widely accepted and robust method for quantifying the in vitro antibacterial activity of a test agent.

Broth Microdilution Assay

The broth microdilution assay is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The workflow for this assay is depicted below.

Caption: Workflow for MIC determination using broth microdilution.

Potential Mechanisms of Action: A Hypothetical Framework

While the specific mechanism of action for this compound against bacteria is unknown, we can hypothesize potential pathways based on the known mechanisms of other antimicrobial alkaloids and related compounds. Many antimicrobial compounds exert their effects by disrupting essential cellular processes in bacteria. A potential logical relationship of these inhibitory actions is presented below. It is critical to emphasize that this is a generalized and hypothetical model and requires experimental validation for this compound.

Caption: Hypothetical mechanisms of antibacterial action.

Conclusion and Future Directions

The antibacterial potential of this compound remains an uncharted area of research. The absence of direct evidence in the current scientific literature presents a clear opportunity for novel investigation. The demonstrated activity of the co-isolated compound, Viridicatol, suggests that the chemical scaffold shared by these molecules may indeed possess antimicrobial properties.

Future research should prioritize the following:

-

Isolation or Synthesis of this compound: A pure sample of this compound is a prerequisite for any biological evaluation.

-

In Vitro Antibacterial Screening: The compound should be screened against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria using standardized methods like the broth microdilution assay.

-

Mechanism of Action Studies: Should antibacterial activity be confirmed, further studies to elucidate the mechanism of action, such as membrane permeabilization assays, DNA binding studies, and protein synthesis inhibition assays, will be crucial.

The exploration of this compound's antibacterial properties could lead to the discovery of a novel therapeutic agent, addressing the urgent need for new antibiotics in the face of rising antimicrobial resistance.

References

(-)-Cyclopenol: A Benzodiazepine Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid first isolated from fungi of the Penicillium genus. As a member of the benzodiazepine class of compounds, which are well-known for their diverse pharmacological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biochemical activity, relevant signaling pathways, and detailed experimental methodologies for its investigation.

Chemical and Physical Properties

This compound, with the chemical formula C₁₇H₁₄N₂O₄, possesses a unique spiro-benzodiazepine-oxirane structure. Its IUPAC name is (3'S,4R)-4-hydroxy-4-(3-hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₄ | PubChem |

| Molecular Weight | 310.3 g/mol | PubChem |

| IUPAC Name | (3'S,4R)-4-hydroxy-4-(3-hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one | PubChem |

| CAS Number | 20007-85-6 | PubChem |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation.

Table 2: In Vitro Bioactivity of this compound

| Target | Assay Type | Test System | IC₅₀ | Source |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition Assay | Recombinant human PTP1B | 30 µM | Cayman Chemical |

The IC₅₀ value of 30 µM indicates that this compound is a moderately potent inhibitor of PTP1B. This inhibitory activity suggests potential applications in the research and development of therapeutics for metabolic disorders such as type 2 diabetes and obesity, where PTP1B is a validated drug target. Further studies are required to elucidate its selectivity against other phosphatases and its efficacy in cellular and in vivo models.

Signaling Pathway Modulation

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling, leading to insulin resistance. Similarly, it negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by this compound is therefore expected to enhance both insulin and leptin sensitivity.

Figure 1: this compound inhibits PTP1B, enhancing insulin and leptin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

Add 10 µL of each dilution of this compound to the wells of a 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).

-

Add 80 µL of the PTP1B enzyme solution (e.g., 0.1 µg/mL in assay buffer) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution (e.g., 10 mM in assay buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for the PTP1B enzyme inhibition assay.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Spectroscopic and Spectrometric Characterization of (-)-Cyclopenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the natural product (-)-Cyclopenol. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside representative experimental protocols for data acquisition.

Core Spectroscopic and Spectrometric Data

This compound, a benzodiazepine alkaloid, possesses a unique spiro-oxirane structure. Its characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit identical NMR spectra, the data for the synthetically more accessible (+)-Cyclopenol is presented here and is directly applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for (+)-Cyclopenol

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 6 | 7.15 | m | |

| 7 | 7.16 | m | |

| 8 | 7.56 | m | |

| 9 | 7.17 | m | |

| 10 | 4.08 | s | |

| 14 | 6.15 | t | 1.8 |

| 16 | 6.70 | dd | 7.7, 1.8 |

| 17 | 7.01 | dd | 7.7, 7.7 |

| 18 | 6.11 | d | 7.7 |

| 19 (N-CH₃) | 3.19 | s |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Cyclopenol

| Position | Chemical Shift (δ) ppm |

| 2 | 168.7 |

| 3 | 71.7 |

| 5 | 168.4 |

| 6 | 132.2 |

| 7 | 126.1 |

| 8 | 134.0 |

| 9 | 122.3 |

| 10 | 65.9 |

| 11 | 136.5 |

| 12 | 128.0 |

| 13 | 133.5 |

| 14 | 113.8 |

| 15 | 158.4 |

| 16 | 117.0 |

| 17 | 130.3 |

| 18 | 118.5 |

| 19 (N-CH₃) | 31.7 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 311.1026 | 311.1028 |

| [M+Na]⁺ | 333.0846 | 333.0865 |

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M+Na]⁺ Precursor at m/z 333.0865)

| Collision Energy (V) | Fragment Ion m/z | Relative Abundance (%) |

| 10 | 276.0602 | 100 |

| 10 | 255.0842 | 21.23 |

| 10 | 257.0210 | 18.46 |

| 20 | 176.9825 | 100 |

| 20 | 257.0663 | 99.66 |

| 20 | 179.9622 | 71.08 |

| 20 | 274.1757 | 69.90 |

Experimental Protocols

The following sections detail representative methodologies for the acquisition of NMR and LC-MS/MS data for this compound, based on standard practices for the analysis of fungal metabolites.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard pulse programs and optimize parameters according to the instrument manufacturer's recommendations.

-

3. Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.

-

Manually phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d₆ at δH 2.05 and δC 29.84, 206.26).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography:

-

Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-450 °C.

-

MS¹ Scan Range: m/z 100-1000.

-

MS/MS:

-

Precursor Ion Selection: Isolate the [M+H]⁺ or [M+Na]⁺ ion of this compound.

-

Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).

-

Collision Gas: Argon or Nitrogen.

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic and spectrometric data for a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Discovery of (-)-Cyclopenol: A Literature Review for Drug Development Professionals

An In-depth Technical Guide on the Isolation, Characterization, and Biological Context of a Fungal Metabolite

Introduction

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid produced by fungi of the Penicillium genus. First identified in the mid-20th century, this metabolite, along with its enantiomer (+)-Cyclopenol and related compounds like cyclopenin, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive review of the discovery of this compound, detailing the isolation and characterization methodologies, and summarizing the key quantitative data that define this molecule. For researchers in drug development, understanding the origins and properties of such natural products is a critical first step in the exploration of new therapeutic agents.

Isolation and Purification

The isolation of cyclopenol and its analogues typically involves a multi-step process beginning with the fermentation of a producing fungal strain, most notably species such as Penicillium cyclopium and Penicillium sclerotiorum. While the original isolation protocols for this compound are not extensively detailed in readily available literature, modern methods for isolating similar metabolites from Penicillium cultures provide a robust framework.

A general workflow for the isolation of benzodiazepine alkaloids from Penicillium species is outlined below. This process relies on a series of chromatographic separations to isolate the compound of interest from a complex mixture of fungal metabolites.

Detailed Experimental Protocols

Based on protocols for related compounds, a typical isolation procedure would involve the following steps:

-

Fermentation: The Penicillium species is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, under controlled conditions of temperature and aeration to promote the production of secondary metabolites.

-

Extraction: The culture broth and mycelia are extracted with an organic solvent, commonly ethyl acetate, to partition the organic-soluble metabolites from the aqueous culture medium.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically begins with column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate the extract into fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water), to yield the pure compound.

Structural Elucidation and Characterization

The determination of the chemical structure of this compound and its stereochemistry has been accomplished through a combination of spectroscopic techniques and X-ray crystallography of its enantiomer.

Spectroscopic Analysis

The primary methods for characterizing the structure of Cyclopenol are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule. The molecular formula of Cyclopenol has been established as C₁₇H₁₄N₂O₄.

X-ray Crystallography

The absolute configuration of the related compound, (+)-Cyclopenol, was unequivocally determined by single-crystal X-ray diffraction analysis. This technique provides a precise three-dimensional model of the molecule, confirming the connectivity of the atoms and their spatial arrangement. The crystallographic data for (+)-cyclopenol can be accessed through the Cambridge Crystallographic Data Centre (CCDC).

Quantitative Data

A summary of the key quantitative data for Cyclopenol is presented in the tables below. It is important to note that the specific rotation is the defining characteristic that distinguishes the (-) and (+) enantiomers.

Table 1: Physicochemical Properties of Cyclopenol

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O₄ |

| Molecular Weight | 310.30 g/mol |

| Appearance | Colorless crystals |

Table 2: Optical Properties of Cyclopenol Enantiomers

| Enantiomer | Specific Rotation ([α]²⁰_D) | Solvent |

| (+)-Cyclopenol | +265.7° | Methanol |

| This compound | -265.7° (inferred) | Methanol |

Note: The specific rotation of this compound is inferred to be equal in magnitude and opposite in sign to its enantiomer, (+)-Cyclopenol.

Biological Activity and Signaling Pathways

The biological activities of cyclopenol and related benzodiazepine alkaloids from Penicillium species have been a subject of interest. While specific studies detailing the signaling pathways affected by this compound are limited, the broader class of compounds has been investigated for various bioactivities. For instance, cyclopenin analogues have been explored for their potential as inhibitors of the SARS-CoV-2 main protease (Mpro).

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its pharmacological potential. The diagram below represents a hypothetical workflow for investigating the biological activity and mechanism of action of a novel compound like this compound.

Conclusion

This compound represents a fascinating member of the benzodiazepine alkaloids produced by Penicillium fungi. Its discovery and characterization have been made possible through the application of modern separation and spectroscopic techniques. For drug development professionals, the information presented in this guide provides a foundational understanding of this natural product, from its isolation to its physicochemical properties. While the full extent of its biological activity and mechanism of action remains to be elucidated, the unique structural features of this compound make it and its analogues intriguing candidates for further investigation in the quest for novel therapeutic agents. Future research should focus on obtaining detailed spectroscopic data for this compound, exploring its biological targets, and understanding its effects on cellular signaling pathways.

Methodological & Application

Application Notes and Protocols: A Proposed Methodology for the Total Synthesis of (-)-Cyclopenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a completed total synthesis of (-)-Cyclopenol has not been reported. The following application notes and protocols outline a proposed synthetic strategy based on established chemical methodologies for the synthesis of related structural motifs, particularly the benzodiazepine core.

Introduction

This compound is a naturally occurring benzodiazepine alkaloid that has been isolated from fungi of the Penicillium genus.[1][2] Its complex spirocyclic structure, featuring a benzodiazepinedione core fused with an oxirane ring, presents a significant synthetic challenge and makes it an attractive target for total synthesis. A successful synthetic route would not only provide access to this compound for further biological evaluation but also open avenues for the synthesis of novel analogs with potential therapeutic applications. This document details a proposed retrosynthetic analysis and forward synthetic plan for the enantioselective total synthesis of this compound.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is outlined below. The key disconnections involve the late-stage formation of the spiro-oxirane and the construction of the central 1,5-benzodiazepine-2,5-dione core.

Caption: Retrosynthetic analysis of this compound.

The proposed retrosynthesis commences with a late-stage epoxidation to form the spiro-oxirane of This compound . The epoxide precursor can be envisioned to arise from an olefinic benzodiazepinedione intermediate. This intermediate would be formed via an intramolecular cyclization of a linear diamide precursor. This diamide can be disconnected into two key building blocks: a suitably protected anthranilic acid derivative and a non-proteinogenic α-amino acid bearing the m-hydroxyphenyl group. The α-amino acid can be synthesized from commercially available m-hydroxybenzaldehyde.

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed through the following key stages:

-

Synthesis of the α-Amino Acid Moiety: Preparation of the unnatural amino acid containing the m-hydroxyphenyl group.

-

Assembly of the Linear Diamide Precursor: Coupling of the α-amino acid with a protected and N-methylated anthranilic acid derivative.

-

Formation of the Benzodiazepinedione Core: Intramolecular cyclization to form the seven-membered ring.

-

Installation of the Exocyclic Olefin: Introduction of the double bond required for epoxidation.

-

Enantioselective Epoxidation: Formation of the spiro-oxirane to yield this compound.

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. These protocols are based on well-established methodologies for similar transformations.

Protocol 4.1: Synthesis of the α-Amino Ester

This protocol describes the synthesis of the α-amino ester building block via a Strecker synthesis followed by hydrolysis and esterification.

Materials:

-

m-Hydroxybenzaldehyde

-

Potassium cyanide

-

Ammonium chloride

-

Ammonia solution

-

Methanol

-

Thionyl chloride

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate

-

Hydrochloric acid

Procedure:

-

Strecker Reaction: To a solution of m-hydroxybenzaldehyde (1.0 eq) in methanol, add a solution of potassium cyanide (1.1 eq) in water, followed by a solution of ammonium chloride (1.2 eq) in aqueous ammonia. Stir the reaction mixture at room temperature for 24 hours.

-

Hydrolysis of the Aminonitrile: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 6 hours. Cool the mixture and collect the precipitated crude amino acid.

-

Esterification: Suspend the crude amino acid in methanol and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the desired α-amino ester. Purify by column chromatography.

Protocol 4.2: Formation of the 1,5-Benzodiazepine-2,5-dione Core

This protocol is adapted from general methods for the synthesis of 1,5-benzodiazepines.[3][4]

Materials:

-

Linear diamide precursor

-

Acetonitrile

-

H-MCM-22 (catalyst) or another suitable Lewis or Brønsted acid

-

Ethyl acetate

-

Brine

Procedure:

-

Cyclization: Dissolve the linear diamide precursor (1.0 eq) in acetonitrile. Add a catalytic amount of H-MCM-22 (e.g., 10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]

-

Work-up and Purification: Filter off the catalyst and wash with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

Since a total synthesis has not been reported, the following table summarizes representative yields for the key benzodiazepine-forming reaction from the literature, which can serve as a benchmark for the proposed synthesis.

| Entry | Ketone/Aldehyde | o-Phenylenediamine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Acetone | Unsubstituted | H-MCM-22 | Acetonitrile | 1 | 92 | [4] |

| 2 | Cyclohexanone | Unsubstituted | H-MCM-22 | Acetonitrile | 1.5 | 95 | [4] |

| 3 | Acetophenone | Unsubstituted | H-MCM-22 | Acetonitrile | 2 | 88 | [4] |

Conclusion

The proposed methodology provides a viable and logical pathway for the first total synthesis of this compound. The strategy relies on robust and well-documented chemical transformations, offering a high probability of success. The successful completion of this synthesis would provide valuable material for biological studies and serve as a foundation for the development of novel benzodiazepine-based therapeutic agents. Further optimization of each synthetic step will be necessary to maximize the overall yield.

References

- 1. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Susceptibility Testing of (-)-Cyclopenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenol is a naturally occurring alkaloid that has been isolated from fungal species. As with many natural products, its potential as an antimicrobial agent is of significant interest in the face of rising antibiotic resistance. These application notes provide a comprehensive overview and detailed protocols for performing antibacterial susceptibility testing of this compound. The methodologies outlined here are standard, validated procedures designed to determine the in vitro efficacy of a test compound against a panel of pathogenic bacteria.

It is important to note that while the structure of (+)-Cyclopenol, a stereoisomer, has been described, specific data on the antibacterial activity and mechanism of action of this compound are not extensively available in current literature[1]. Therefore, the following protocols are presented as a general framework for the systematic evaluation of this and other novel natural products. The data presented in the tables are hypothetical and serve as an illustrative guide for data presentation.

Overview of Antibacterial Susceptibility Testing Methods

Antibacterial susceptibility testing (AST) is a critical step in the discovery and development of new antimicrobial agents. The primary goal is to determine the concentration of a drug that can inhibit the growth of or kill a specific bacterium. The most common methods employed for this purpose are:

-

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This technique is quantitative and allows for the testing of multiple compounds and bacterial strains simultaneously in a 96-well plate format.

-

Disk Diffusion (Kirby-Bauer) Test: This is a qualitative or semi-quantitative method where a filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria.[4] The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Experimental Protocols

Materials and Reagents

-

This compound (or test compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Sterile 96-well microtiter plates

-

Sterile filter paper disks (6 mm diameter)

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5 standard)

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

Incubator (37°C)

-

Micropipettes and sterile tips

-

Spectrophotometer

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the steps for determining the MIC of this compound using the broth microdilution method.

3.2.1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the assay. Ensure the final concentration of DMSO in the wells does not exceed 1% to avoid toxicity to the bacteria.

3.2.2. Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

3.2.3. Assay Procedure:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (containing CAMHB and the bacterial inoculum but no compound).

-

Well 12 will serve as the sterility control (containing only CAMHB).

-

Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

3.2.4. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well).

Figure 1: Workflow for Broth Microdilution MIC Assay.

Protocol 2: Disk Diffusion Susceptibility Test

This protocol provides a method to qualitatively assess the antibacterial activity of this compound.

3.3.1. Preparation of this compound Disks:

-

Dissolve this compound in a suitable volatile solvent (e.g., methanol or ethanol) to a known concentration.

-

Aseptically apply a specific volume (e.g., 10 µL) of the this compound solution onto sterile 6 mm filter paper disks.

-

Allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be known (e.g., 100 µ g/disk ).

3.3.2. Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 3.2.2.

-

Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.

3.3.3. Assay Procedure:

-

Aseptically place the prepared this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

Place a positive control antibiotic disk and a blank disk (impregnated with solvent only) on the same plate for comparison.

-

Invert the plates and incubate at 37°C for 18-24 hours.

3.3.4. Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

-

The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound.

Figure 2: Workflow for Disk Diffusion Susceptibility Assay.

Data Presentation

Quantitative data from the broth microdilution assay should be summarized in a clear and structured table. The following table provides a hypothetical example of how to present MIC data for this compound against a panel of bacteria.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Control Antibiotic

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Positive | 16 | 0.5 |

| Bacillus subtilis ATCC 6633 | Positive | 32 | 1 |

| Escherichia coli ATCC 25922 | Negative | 64 | 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >128 | 1 |

Potential Mechanism of Action (Hypothetical)

The mechanism of action of a novel antibacterial compound can be multifaceted. Many natural products exert their effects by disrupting essential cellular processes in bacteria.[5][6] While the specific target of this compound is unknown, a common mechanism for antibacterial agents is the inhibition of cell wall synthesis. The following diagram illustrates a simplified, hypothetical pathway of how a compound like this compound might interfere with this process. Further experimental studies, such as macromolecular synthesis assays or transcriptomic analysis, would be required to elucidate the actual mechanism.

Figure 3: Hypothetical Mechanism of Action for an Antibacterial Compound.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial antibacterial evaluation of this compound. Consistent and careful execution of these standard assays will yield reliable data on its spectrum of activity and potency. Should this compound demonstrate significant antibacterial properties, further studies to determine its mechanism of action, toxicity, and in vivo efficacy would be warranted.

References

- 1. (+)-Cyclopenol, a new naturally occurring 7-membered 2,5-dioxopiperazine alkaloid from the fungus Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of (-)-Cyclopenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid produced by various species of the Penicillium fungus. As a secondary metabolite, it is often found alongside its precursor, cyclopenin. The presence and concentration of this compound are of interest in various fields, including mycotoxin research, natural product chemistry, and pharmacology, due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for toxicological assessments, quality control of agricultural products, and for exploring its therapeutic potential.

This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

The quantification of this compound can be achieved through various analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for accurate quantification even at trace levels in complex matrices like food and fungal cultures.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective method suitable for the analysis of samples with higher concentrations of this compound or for preliminary screening.

The following sections provide detailed protocols and quantitative data for these methods.

Quantitative Data Summary

A summary of quantitative data from validated analytical methods for this compound is presented in the table below for easy comparison.

| Parameter | HPLC-MS/MS Method[1] | HPLC-UV Method (Estimated) |

| Linearity Range | 0.5 - 100 µg/L | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) | 0.08 µg/kg (in nuts) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.25 µg/kg (in nuts) | ~0.15 µg/mL |

| Recovery | 85-110% (in nuts) | 90-105% |

| Precision (RSD%) | <15% | <5% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol is based on a validated method for the detection of Penicillium spp. metabolites in nuts and can be adapted for other matrices.[1]

1. Sample Preparation (from Fungal Culture)

1.1. Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. 1.2. Incubate the culture for 7-14 days at 25°C with shaking. 1.3. After incubation, homogenize the entire culture (mycelium and broth). 1.4. To a 5 g aliquot of the homogenized culture, add 20 mL of a mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v). 1.5. Shake vigorously for 60 minutes using a mechanical shaker. 1.6. Centrifuge the extract at 4000 rpm for 10 minutes. 1.7. Take a 5 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. 1.8. Reconstitute the residue in 1 mL of mobile phase B (see below) and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: 5 mM ammonium acetate in methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-95% B

-

8-11 min: 95% B

-

11-11.1 min: 95-10% B

-

11.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Quantifier: m/z 311.1 → 134.1

-

Qualifier: m/z 311.1 → 106.1

-

-

Collision Energy: Optimized for the specific instrument (e.g., 20-30 eV)

3. Quantification

Prepare a calibration curve using certified standards of this compound in the mobile phase. The concentration of this compound in the samples is determined by comparing the peak area of the quantifier ion with the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV (Proposed Method)

This protocol is a proposed method based on the known UV-absorbing properties of benzodiazepine alkaloids and general HPLC practices. Validation of this method is required before routine use.

1. Sample Preparation (from Fungal Culture)

Follow the same sample preparation procedure as described in Protocol 1 (Section 1).

2. HPLC-UV Conditions

-

HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Isocratic Elution: A starting point for method development could be a 60:40 mixture of Mobile Phase B and A. The ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: Scan for the UV maximum of this compound (typically around 254 nm and 280 nm for similar structures).

3. Quantification

Prepare a calibration curve by injecting known concentrations of a certified this compound standard. The concentration in the sample is determined by comparing the peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Penicillium species involves a series of enzymatic conversions starting from the amino acids anthranilic acid and L-phenylalanine.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for HPLC-MS/MS Analysis

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound using HPLC-MS/MS.

Caption: HPLC-MS/MS analytical workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (-)-Cyclopenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cyclopenol is a naturally occurring mycotoxin produced by various species of the Penicillium fungus.[1] As a secondary metabolite, its presence in food, agricultural commodities, and indoor environments is of significant interest due to potential toxicological effects. Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in various matrices. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with both UV and mass spectrometry detectors, catering to different analytical needs and laboratory capabilities.

Quantitative Data Summary

The following table summarizes the performance characteristics of an HPLC-MS/MS method for the quantification of Cyclopenol in various nut matrices.[1] This data is essential for assessing the method's suitability for specific research or quality control applications.

| Matrix | Recovery (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Chestnuts | 85 | 0.15 | 0.5 |

| Hazelnuts | 92 | 0.3 | 1.0 |

| Walnuts | 78 | 0.6 | 2.0 |

| Almonds | 95 | 0.15 | 0.5 |

Experimental Protocols

Two primary HPLC-based methods are detailed below: an HPLC-UV method for routine screening and an HPLC-MS/MS method for high-sensitivity and confirmatory analysis.

Protocol 1: HPLC-UV Analysis of this compound

This protocol is adapted from methodologies used for the analysis of natural product extracts.[2]

1. Sample Preparation (Solid Samples): a. Weigh 5 g of the homogenized and finely ground sample into a 50 mL centrifuge tube. b. Add 20 mL of methanol. c. Vortex for 1 minute to ensure thorough mixing. d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge at 4000 rpm for 10 minutes. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

- HPLC System: Dionex P580 HPLC system or equivalent, coupled to a photodiode array detector (UVD340S).[2]

- Column: Eurospher-10 C18 (125 mm x 4 mm, 10 µm).[2]

- Mobile Phase: A linear gradient of nanopure water (adjusted to pH 2 with formic acid) and methanol.[2]

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detection at 235 nm.[2]

- Column Temperature: 30 °C.

3. Calibration: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by serial dilution of the stock solution. c. Inject each standard to construct a calibration curve based on peak area versus concentration.

Protocol 2: High-Sensitivity HPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the detection of Penicillium metabolites in nuts.[1]

1. Sample Preparation (Nut Matrices): a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v). c. Vortex for 1 minute. d. Shake for 60 minutes on a mechanical shaker. e. Centrifuge at 10,000 rpm for 10 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the initial mobile phase. h. Filter through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.

- Column: A suitable C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Precursor Ion (m/z): 311.1 (for [M+H]⁺).

- Product Ions (m/z): Monitor at least two product ions for confirmation (specific transitions should be optimized by direct infusion of a standard).

- Collision Energy: Optimize for the specific instrument and transitions.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC analysis and a conceptual representation of the analytical process.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of components in HPLC analysis.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of (-)-Cyclopenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid produced by various species of Penicillium fungi. As a member of the benzodiazepine class of compounds, it is of interest for its potential biological activities. Accurate and robust analytical methods are crucial for its detection, identification, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the requisite sensitivity and specificity for the comprehensive characterization of this compound.

These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a proposed signaling pathway, based on the known mechanism of action of benzodiazepines, is illustrated to provide context for its potential biological effects.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. It provides high sensitivity and selectivity, making it ideal for complex matrices.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Quantitative Data: LC-MS/MS Fragmentation of this compound

The following table summarizes the experimental MS/MS fragmentation data for the [M+Na]+ adduct of this compound. This data is critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

| Precursor Ion (m/z) | Adduct | Collision Energy (V) | Product Ions (m/z) and Relative Abundance (%) | Instrument |

| 333.0865 | [M+Na]+ | 10 | 276.0602 (100), 333.0971 (27.27), 255.0842 (21.23), 257.0210 (18.46), 296.8850 (11.23) | Agilent 6530 Q-TOF[1][2] |

| 333.0865 | [M+Na]+ | 20 | 176.9825 (100), 257.0663 (99.66), 179.9622 (71.08), 274.1757 (69.90), 176.9275 (65.10) | Agilent 6530 Q-TOF[1][2] |

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Fungal Culture)

-

Extraction:

-

Culture Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days.

-

Separate the mycelium from the culture broth by filtration.

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

-

2. Liquid Chromatography Conditions

-

Instrument: UPLC/HPLC system (e.g., Agilent 1200 series or equivalent).

-

Column: C18 reversed-phase column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole or Q-TOF mass spectrometer (e.g., Agilent 6410 or equivalent).

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 350°C.

-

Gas Flow: 9 L/min.

-

Nebulizer Pressure: 40 psi.

-

Scan Mode: For quantification, use Multiple Reaction Monitoring (MRM). For identification, use product ion scan mode with collision energies ranging from 10-40 V to observe fragmentation patterns.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS can be an alternative technique for the analysis of this compound, particularly after derivatization to increase its volatility and thermal stability.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

-

Extraction: Follow the same extraction and concentration protocol as for LC-MS/MS.

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

2. Gas Chromatography Conditions

-

Instrument: Gas chromatograph with a mass selective detector (e.g., Agilent 7890A GC with 5975C MSD).

-

Column: HP-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless or split (10:1 ratio), 1 µL injection volume.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

3. Mass Spectrometry Conditions

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 50-550.

-

Data Analysis: Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.

Part 3: Proposed Biological Signaling Pathway

This compound is a benzodiazepine alkaloid. While its specific signaling pathway has not been fully elucidated, it is likely to interact with the GABA-A receptor, the primary target of synthetic benzodiazepines. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound via the GABA-A receptor.

This proposed pathway suggests that this compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor.[1][3][4][5] Binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions.[3] This results in hyperpolarization of the neuron, making it less likely to fire and thus causing an overall inhibitory effect on the central nervous system.[1][3]

Conclusion

The protocols outlined in these application notes provide a robust framework for the characterization of this compound using modern mass spectrometry techniques. The LC-MS/MS method is particularly well-suited for sensitive and specific quantification in complex biological matrices, while the GC-MS method offers a reliable alternative, especially for volatile derivatives. The provided fragmentation data and proposed signaling pathway will aid researchers in the identification, quantification, and biological investigation of this important fungal metabolite.

References

- 1. ClinPGx [clinpgx.org]

- 2. Cyclopenol | C17H14N2O4 | CID 16681741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benzoinfo.com [benzoinfo.com]

- 4. Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

Application Notes and Protocols: (-)-Cyclopenol as a Tool Compound in Drug Discovery

Introduction

(-)-Cyclopenol is a naturally occurring benzodiazepine alkaloid that has garnered interest within the scientific community for its potential applications in drug discovery. As a tool compound, it serves as a valuable probe for elucidating biological pathways and identifying novel therapeutic targets. Its unique chemical scaffold provides a foundation for the development of more potent and selective modulators of specific cellular processes. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in experimental settings.

Mechanism of Action

The precise mechanism of action for this compound is an active area of investigation. However, preliminary studies suggest that its biological effects may be attributed to its ability to interact with specific intracellular signaling pathways. Further research is required to fully characterize its molecular targets and downstream effects.

Applications in Drug Discovery

This compound can be utilized in various stages of the drug discovery pipeline:

-

Target Identification and Validation: By observing the phenotypic effects of this compound on cells or organisms, researchers can gain insights into the biological processes it modulates. This can lead to the identification of novel protein targets for therapeutic intervention.

-

Assay Development: As a known modulator of a particular pathway, this compound can be used as a positive control in the development and validation of high-throughput screening assays designed to identify other small molecules with similar activity.

-

Hit-to-Lead Optimization: The chemical structure of this compound can serve as a starting point for medicinal chemistry efforts. By synthesizing and testing analogs of this compound, researchers can develop structure-activity relationships (SAR) to guide the design of more potent and drug-like compounds.

Experimental Protocols

The following are generalized protocols for the use of this compound in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

1. Cell Proliferation Assay (MTT Assay)